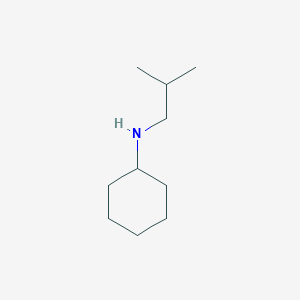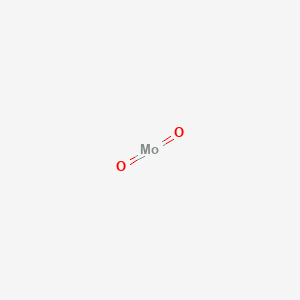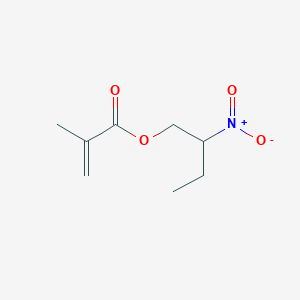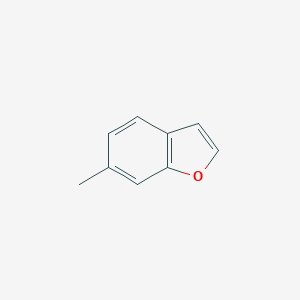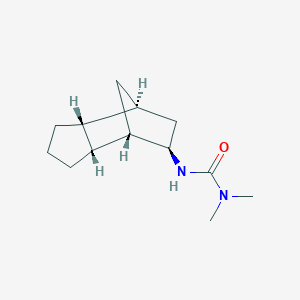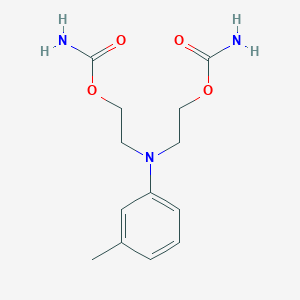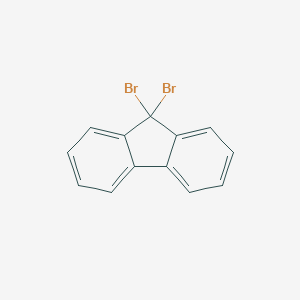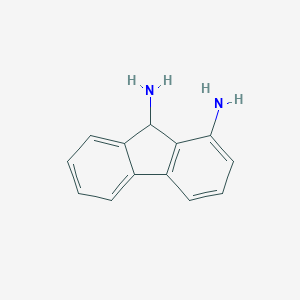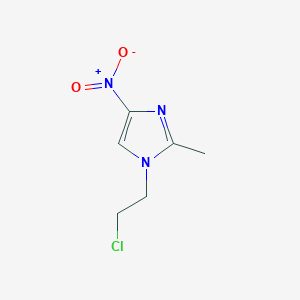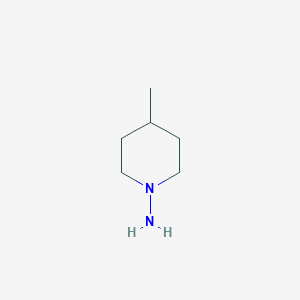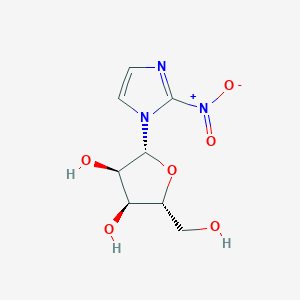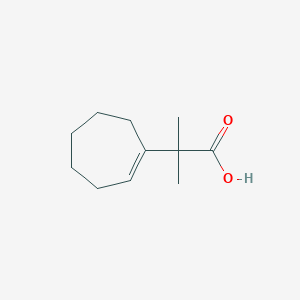
2-(Cyclohepten-1-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohepten-1-yl)-2-methylpropanoic acid, also known as Tropanyl 2-methylpropanoic acid, is a chemical compound that belongs to the class of tropane alkaloids. This compound has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid has been extensively studied for its potential applications in scientific research. This compound has been found to have potent anticholinergic activity, which makes it useful in studying the cholinergic system in the brain. 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid has also been studied for its potential applications in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid acts as a competitive antagonist of muscarinic acetylcholine receptors, which are found throughout the central and peripheral nervous systems. By blocking these receptors, 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid can reduce the activity of the cholinergic system, which is involved in various physiological processes, including memory, attention, and muscle control.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid are well-documented in scientific literature. This compound has been found to have potent anticholinergic activity, which can lead to various physiological effects, including dry mouth, blurred vision, constipation, and urinary retention. 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid has also been found to have potential neuroprotective effects, which make it useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid in lab experiments include its potent anticholinergic activity, which makes it useful in studying the cholinergic system in the brain. 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid is also relatively easy to synthesize, which makes it readily available for scientific research. The limitations of using 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid in lab experiments include its potential for side effects, such as dry mouth, blurred vision, constipation, and urinary retention.
Orientations Futures
There are many potential future directions for research on 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid. One potential direction is to study the neuroprotective effects of this compound in more detail, with a focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is to study the potential side effects of 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid in more detail, with a focus on developing strategies to minimize these side effects. Furthermore, the development of new synthesis methods for 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid could lead to the production of higher quality compounds for scientific research.
Méthodes De Synthèse
The synthesis of 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid involves the reaction of cycloheptenone with methyl magnesium bromide followed by the reaction with ethyl chloroacetate. The resulting product is then hydrolyzed to obtain 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid. This synthesis method has been extensively studied and optimized for the production of high-quality 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid.
Propriétés
Numéro CAS |
16642-56-1 |
|---|---|
Nom du produit |
2-(Cyclohepten-1-yl)-2-methylpropanoic acid |
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-(cyclohepten-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H18O2/c1-11(2,10(12)13)9-7-5-3-4-6-8-9/h7H,3-6,8H2,1-2H3,(H,12,13) |
Clé InChI |
KYBMDQKBPBFTEQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CCCCCC1)C(=O)O |
SMILES canonique |
CC(C)(C1=CCCCCC1)C(=O)O |
Synonymes |
α,α-Dimethyl-1-cycloheptene-1-acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



